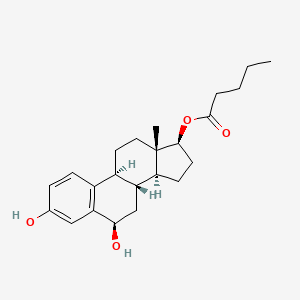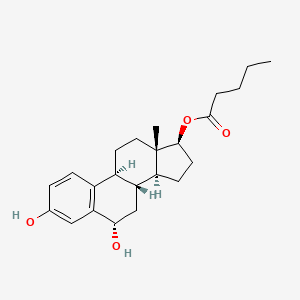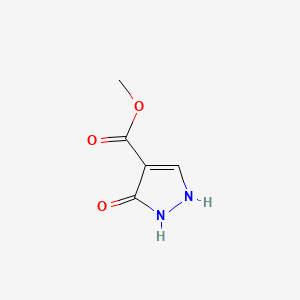![molecular formula C13H14N2O2S B589053 N-[3-(2-Oxo-2-phenylethyl)-2-thiazolidinylidene]acetamide-d5 CAS No. 1795139-32-0](/img/new.no-structure.jpg)
N-[3-(2-Oxo-2-phenylethyl)-2-thiazolidinylidene]acetamide-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(2-Oxo-2-phenylethyl)-2-thiazolidinylidene]acetamide-d5 is a deuterated derivative of N-[3-(2-Oxo-2-phenylethyl)-2-thiazolidinylidene]acetamide. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry. The deuterium labeling (d5) is often employed to facilitate studies involving mass spectrometry and other analytical techniques.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-Oxo-2-phenylethyl)-2-thiazolidinylidene]acetamide-d5 typically involves the reaction of 2-phenylethylamine with thiazolidine-2,4-dione under specific conditions to form the thiazolidinylidene intermediate. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-[3-(2-Oxo-2-phenylethyl)-2-thiazolidinylidene]acetamide-d5 can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazolidinylidene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
科学的研究の応用
N-[3-(2-Oxo-2-phenylethyl)-2-thiazolidinylidene]acetamide-d5 has several applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry due to its deuterium labeling.
Biology: Employed in studies involving enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, particularly in the context of anti-inflammatory and anti-cancer research.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[3-(2-Oxo-2-phenylethyl)-2-thiazolidinylidene]acetamide-d5 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of the research.
類似化合物との比較
Similar Compounds
N-[3-(2-Oxo-2-phenylethyl)-2-thiazolidinylidene]acetamide: The non-deuterated version of the compound.
Thiazolidine-2,4-dione derivatives: Compounds with similar thiazolidinylidene structures.
Uniqueness
The primary uniqueness of N-[3-(2-Oxo-2-phenylethyl)-2-thiazolidinylidene]acetamide-d5 lies in its deuterium labeling, which makes it particularly useful in mass spectrometry and other analytical techniques. This labeling can provide more accurate and reliable data in various research applications.
特性
CAS番号 |
1795139-32-0 |
|---|---|
分子式 |
C13H14N2O2S |
分子量 |
267.358 |
IUPAC名 |
N-[3-[2-oxo-2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]-1,3-thiazolidin-2-ylidene]acetamide |
InChI |
InChI=1S/C13H14N2O2S/c1-10(16)14-13-15(7-8-18-13)9-12(17)11-5-3-2-4-6-11/h2-6H,7-9H2,1H3/i2D,3D,4D,5D,6D |
InChIキー |
KSMULDOXJNPNBD-VIQYUKPQSA-N |
SMILES |
CC(=O)N=C1N(CCS1)CC(=O)C2=CC=CC=C2 |
同義語 |
N-(3-Phenacyl-2-thiazolidinylidene)acetamide-d5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-(Butanoyloxy)propyl]benzoic acid](/img/structure/B588973.png)



![Chromate(3-), bis[4-[[4-(diethylamino)-2-(hydroxy-kappaO)phenyl]azo-kappaN1]-3-(hydroxy-kappaO)-1-naphthalenesulfonato(3-)]-, trilithium](/img/structure/B588977.png)






